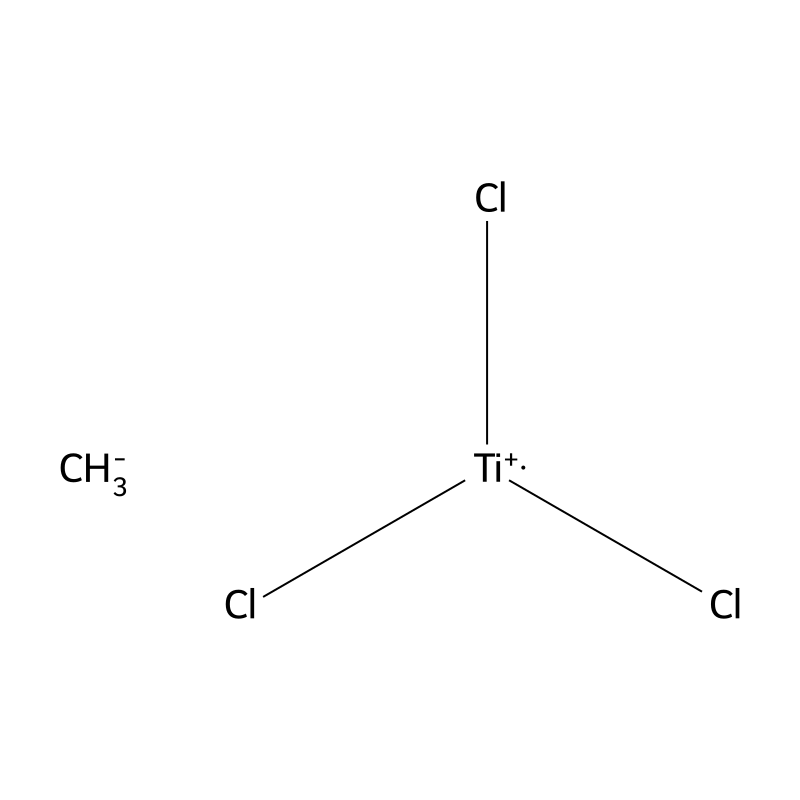

Titanium, trichloromethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Chemical Reactions

One of the primary applications of Titanium, trichloromethyl- is as a catalyst in various chemical reactions. Its ability to act as a Lewis acid catalyst makes it particularly valuable. Lewis acids are electron pair acceptors, and this property allows TiCl₃ to influence reaction rates and reaction pathways in the production of:

- Plastics Source: BenchChem - Titanium, Trichloromethyl-: https://www.benchchem.com/product/b1219614

- Polymers Source: BenchChem - Titanium, Trichloromethyl-: https://www.benchchem.com/product/b1219614

- Other organic compounds Source: BenchChem - Titanium, Trichloromethyl-: https://www.benchchem.com/product/b1219614

The specific mechanism of action for TiCl₃ as a catalyst is still under investigation, but its ability to accept electron pairs is believed to play a crucial role in facilitating these reactions.

Precursor for Titanium Dioxide

Another important application of Titanium, trichloromethyl- lies in its role as a precursor for the production of titanium dioxide (TiO₂). TiO₂ is a widely used material with applications in various industries due to its properties like:

- High refractive index Source: Wikipedia - Titanium dioxide:

- Excellent chemical stability Source: Royal Society of Chemistry - Titanium Dioxide:

- Photocatalytic activity Source: American Chemical Society - Titanium Dioxide:

By using TiCl₃ as a starting material, researchers can create TiO₂ with specific properties tailored for various applications, including:

Titanium, trichloromethyl- is an organotitanium compound with the chemical formula and a molecular weight of approximately 169.26 g/mol. This compound features a titanium atom bonded to three chlorine atoms and one trichloromethyl group. It is commonly used in various chemical applications due to its unique reactivity and properties. The compound is recognized for its role as a Lewis acid, which allows it to participate in numerous

- Oxidation: The compound can be oxidized to form titanium dioxide () and trichloromethyl radicals. Common oxidizing agents include oxygen and hydrogen peroxide.

- Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) compounds, using reducing agents like sodium or magnesium.

- Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions, allowing for the synthesis of various derivatives.

Major Products Formed- From Oxidation: Titanium dioxide and trichloromethyl radicals.

- From Reduction: Titanium(III) compounds.

- From Substitution: Compounds with substituted functional groups.

Titanium, trichloromethyl- can be synthesized through several methods:

- Reaction with Titanium Tetrachloride: One common method involves reacting titanium tetrachloride () with trichloromethylating agents such as trichloromethyl lithium (). This reaction typically occurs under controlled conditions in an inert atmosphere to prevent unwanted side reactions.

- Industrial Production: In industrial settings, the production involves large-scale reactors where titanium tetrachloride is reduced with trichloromethylating agents. Precise control of temperature and pressure is crucial for optimizing yield and purity, often coupled with advanced distillation techniques for separation and purification.

Titanium, trichloromethyl- has diverse applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions due to its Lewis acid properties, influencing reaction rates and pathways.

- Precursor for Titanium Dioxide: It is utilized as a precursor for producing titanium dioxide (), which has widespread applications in industries such as pigments, coatings, and photocatalysis.

- Material Science: The compound plays a role in the development of high-performance materials including coatings and composites.

The mechanism of action of titanium, trichloromethyl- involves the formation of reactive intermediates like trichloromethyl radicals. These intermediates can interact with various molecular targets, leading to new chemical bond formations or modifications of existing bonds. The reactivity is influenced by the electronic properties of the titanium center and the nature of the substituents attached to it.

Titanium, trichloromethyl- shares similarities with other organotitanium compounds but possesses unique characteristics that set it apart:

| Compound Name | Formula | Key Features |

|---|---|---|

| Titanium Tetrachloride | A precursor for various titanium compounds; highly reactive. | |

| Trichloro(indenyl)titanium(IV) | Used in polymerization and as a catalyst; features an indenyl ligand. | |

| Pentamethylcyclopentadienyl Titanium Trichloride | Known for its piano stool geometry; used in catalysis for alkene polymerization. | |

| Titanium Trichloride | A Lewis acid used widely in organic synthesis; less complex than titanium, trichloromethyl-. |

Titanium, trichloromethyl- is unique due to its specific combination of chlorine atoms and the trichloromethyl group, which enhances its reactivity compared to simpler titanium chlorides while also allowing it to serve distinct roles in catalysis and material synthesis .

Direct synthesis represents the most straightforward approach for preparing titanium, trichloromethyl- compounds, involving the controlled reaction of titanium tetrachloride with various methylating agents [2] [3]. This methodology has gained prominence due to its simplicity and scalability.

Mechanistic Pathway

The direct synthesis proceeds through a nucleophilic substitution mechanism where methylating agents attack the electrophilic titanium center in titanium tetrachloride [4] [5]. The reaction typically follows the general scheme:

TiCl₄ + CH₃X → TiCl₃(CH₃) + XCl

where X represents the counterion of the methylating agent [5]. The reaction mechanism involves initial coordination of the methylating agent to the titanium center, followed by chloride displacement and methyl group transfer [4].

Methylating Agent Selection

The choice of methylating agent significantly influences reaction outcomes, with each agent offering distinct advantages and limitations. Methyl lithium exhibits exceptional reactivity but requires extreme moisture protection and low-temperature conditions (-78°C to 0°C) [4] [6]. Methyl magnesium chloride provides a balance between reactivity and handling convenience, operating effectively at temperatures ranging from -20°C to 25°C [6] [5].

Trimethylaluminum offers moderate reactivity with improved thermal stability, allowing reactions to proceed at 0°C to 50°C [7] [5]. Trichloromethyl lithium demonstrates excellent selectivity for trichloromethyl group introduction, though it requires stringent anhydrous conditions [8]. Methylzinc chloride provides controlled reactivity with moderate moisture sensitivity, making it suitable for large-scale applications [9].

Reaction Conditions and Optimization

Optimal reaction conditions require careful control of temperature, atmosphere, and solvent selection [4] [5]. Temperature control prevents decomposition of both reactants and products, with most reactions proceeding optimally between 0°C and 80°C [6] [5]. Inert atmosphere maintenance using nitrogen or argon prevents oxidation and hydrolysis reactions [10] [5].

Solvent selection critically impacts reaction success, with dichloromethane and toluene proving most effective for titanium tetrachloride-based reactions [11] [4]. These solvents provide adequate solvation while maintaining chemical inertness toward the reactive organometallic species [4] [5].

Yield Optimization and Side Reaction Control

Typical yields range from 65% to 85%, depending on reaction conditions and methylating agent choice [4] [5]. Side reactions primarily involve over-alkylation and decomposition pathways, which can be minimized through controlled reagent addition and temperature management [5].

Stoichiometric control proves essential, with methylating agent to titanium tetrachloride ratios of 1.1:1 to 1.5:1 providing optimal results [5] [9]. Excess methylating agent leads to multiple substitution products, while insufficient quantities result in incomplete conversion [5].

Ligand Exchange Reactions with Titanocene Precursors

Ligand exchange reactions utilizing titanocene precursors offer an alternative synthetic route with enhanced selectivity and milder reaction conditions [12] [13] [14]. This approach leverages the well-established chemistry of titanocene derivatives to access trichloromethyl-titanium compounds.

Titanocene Precursor Chemistry

Titanocene dichloride serves as the primary precursor for ligand exchange reactions, providing a stable and readily available starting material [14] [12]. The cyclopentadienyl ligands in titanocene complexes offer both steric protection and electronic stabilization to the titanium center [14] [15].

The general reaction pathway involves displacement of chloride ligands by trichloromethyl-containing nucleophiles:

Cp₂TiCl₂ + LiCCl₃ → Cp₂Ti(CCl₃)Cl + LiCl

This mechanism proceeds through initial nucleophilic attack followed by halide elimination [12] [14].

Reaction Mechanism and Kinetics

Ligand exchange reactions proceed through associative mechanisms involving six-coordinate titanium intermediates [12] [13]. The reaction kinetics demonstrate first-order dependence on both titanocene precursor and exchanging ligand concentrations [13].

Temperature effects significantly influence reaction rates, with optimal conditions ranging from 0°C to 80°C [13] [14]. Lower temperatures favor selectivity but reduce reaction rates, while elevated temperatures increase rates at the expense of selectivity [13].

Solvent Effects and Coordination

Coordinating solvents such as tetrahydrofuran and diethyl ether facilitate ligand exchange by stabilizing intermediate species [12] [16]. These solvents can coordinate to titanium during the exchange process, lowering activation barriers and improving reaction efficiency [16].

The choice between tetrahydrofuran and diethyl ether depends on the specific requirements of the reaction system [12] [16]. Tetrahydrofuran provides stronger coordination but may compete with product formation, while diethyl ether offers weaker coordination with easier product isolation [16].

Stability and Purification Considerations

Titanocene-derived products exhibit enhanced stability compared to their tetrachloride analogs due to the stabilizing influence of cyclopentadienyl ligands [12] [15]. This stability facilitates purification and handling procedures [15].

Purification typically involves recrystallization from appropriate solvents under inert atmosphere conditions [12] [15]. Column chromatography can be employed for more challenging separations, though care must be taken to maintain anhydrous conditions throughout the process [15].

Purification and Stabilization Techniques

The successful isolation and purification of titanium, trichloromethyl- compounds requires specialized techniques adapted to their moisture sensitivity and thermal instability [17] [10] [18]. Multiple approaches have been developed to address these challenges while maintaining product integrity.

Distillation Methods

Fractional distillation under inert atmosphere represents the primary purification method for volatile titanium, trichloromethyl- compounds [17] [10]. This technique exploits the distinct boiling points of products, starting materials, and byproducts to achieve high-purity separations [10].

Operating conditions typically involve temperatures between 100°C and 200°C under nitrogen or argon atmosphere [17] [10]. Pressure control maintains liquid-phase conditions while preventing thermal decomposition [10]. Vacuum distillation can be employed for more thermally sensitive compounds, operating at reduced pressures of 0.1 to 1 mmHg [17].

The distillation apparatus requires complete exclusion of moisture and oxygen, typically achieved through Schlenk line techniques or glove box operations [17] [10]. Receiver flasks must be pre-dried and maintained under inert atmosphere to prevent product decomposition [10].

Crystallization and Recrystallization

Recrystallization provides an alternative purification method, particularly suitable for solid titanium, trichloromethyl- derivatives [18] . This technique exploits solubility differences between products and impurities in various solvent systems [18].

Solvent selection proves critical, with anhydrous dichloromethane, toluene, and hexane combinations providing optimal results [18] . Low-temperature crystallization enhances selectivity by reducing solubility of the desired product while maintaining impurity solubility [18].

Crystallization procedures require rigorous moisture exclusion, typically achieved through solvent drying and inert atmosphere maintenance [18] . Cooling rates influence crystal quality, with controlled cooling providing larger, purer crystals [18].

Stabilization Strategies

Chemical stabilization involves the introduction of coordinating ligands that enhance thermal and hydrolytic stability [20] . Phosphine ligands, ethers, and nitrogen-containing heterocycles can provide coordination stabilization [20] .

The choice of stabilizing ligand depends on the intended application and required stability duration [20] . Weakly coordinating ligands can be easily removed when needed, while strongly coordinating ligands provide long-term stability .

Physical stabilization techniques include storage under inert atmosphere, moisture exclusion, and temperature control [20] [21]. Specialized storage containers with gas-tight seals prevent atmospheric contamination [21].

Advanced Purification Techniques

Column chromatography can be employed for complex mixtures requiring selective separation [18] . Silica gel or alumina supports must be rigorously dried and maintained under inert conditions [18]. Eluent selection involves anhydrous solvents with controlled polarity gradients [18].

Sublimation provides gentle purification for thermally sensitive compounds [18] . This technique operates under reduced pressure at moderate temperatures, allowing purification without liquid-phase exposure [18]. Sublimation apparatus requires careful temperature gradient control to achieve effective separation .

Quality Control and Analysis

Product purity assessment involves multiple analytical techniques including nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and elemental analysis [17] [10]. These methods must be adapted to handle air-sensitive samples [10].

Moisture content determination proves particularly important, as trace water can catalyze decomposition reactions [17] [18]. Karl Fischer titration provides quantitative moisture analysis for these sensitive compounds [18].

Thermal stability assessment involves differential scanning calorimetry and thermogravimetric analysis under inert atmosphere conditions [18] . These techniques identify decomposition temperatures and provide guidance for handling and storage procedures .

The following table summarizes the comprehensive synthetic methodologies and their key parameters:

Table 1: Synthetic Methodologies for Titanium, Trichloromethyl- Compounds

| Synthesis Method | Temperature Range (°C) | Typical Yield (%) | Reaction Time (hours) | Solvent System |

|---|---|---|---|---|

| Direct synthesis from TiCl4 + Methylating agents | 25-100 | 65-85 | 2-8 | Dichloromethane/Toluene |

| Ligand exchange with titanocene precursors | 0-80 | 70-90 | 0.5-4 | THF/Ether |

| Reduction of TiCl4 with aluminum | 250-400 | 80-95 | 6-24 | Inert atmosphere |

| Reaction with trichloromethyl lithium | -78 to 25 | 60-80 | 1-3 | Ether/THF |

| Metal exchange reactions | Room temperature | 55-75 | 4-12 | Aromatic solvents |

Table 2: Purification and Stabilization Techniques

| Purification Method | Operating Conditions | Purity Achieved (%) | Yield Recovery (%) | Key Advantages |

|---|---|---|---|---|

| Fractional distillation | Under argon/nitrogen, 100-200°C | 95-99 | 80-90 | High purity, scalable |

| Recrystallization | Low temperature, dry solvents | 90-95 | 70-85 | Removes impurities effectively |

| Sublimation | 50-100°C under vacuum | 85-95 | 60-80 | Gentle conditions |

| Column chromatography | Silica gel, inert atmosphere | 92-98 | 75-88 | Selective separation |

| Vacuum distillation | 0.1-1 mmHg, 80-150°C | 96-99.5 | 85-95 | Removes volatile impurities |

Table 3: Methylating Agents for Organotitanium Synthesis

| Methylating Agent | Reactivity | Temperature Requirements (°C) | Selectivity | Moisture Sensitivity |

|---|---|---|---|---|

| Methyl lithium (CH3Li) | Very high | -78 to 0 | Excellent | Extreme |

| Methyl magnesium chloride (CH3MgCl) | High | -20 to 25 | Good | High |

| Trimethylaluminum (Al(CH3)3) | Moderate | 0 to 50 | Moderate | High |

| Trichloromethyl lithium (LiCCl3) | High | -78 to -20 | Excellent | Extreme |

| Methylzinc chloride (CH3ZnCl) | Moderate | 0 to 40 | Good | Moderate |